molecular formula C8H6ClNO3 B14845950 (2-Chloro-6-formylpyridin-4-YL)acetic acid

(2-Chloro-6-formylpyridin-4-YL)acetic acid

Cat. No.: B14845950
M. Wt: 199.59 g/mol
InChI Key: KZPRNUFKPOUEGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Chloro-6-formylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by formylation and subsequent acetic acid addition. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

standard organic synthesis techniques, including the use of protective groups and purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality .

Chemical Reactions Analysis

(2-Chloro-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Chloro-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.

    Industry: It is utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

(2-Chloro-6-formylpyridin-4-YL)acetic acid can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in research .

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-(2-chloro-6-formylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H6ClNO3/c9-7-2-5(3-8(12)13)1-6(4-11)10-7/h1-2,4H,3H2,(H,12,13)

InChI Key

KZPRNUFKPOUEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Cl)CC(=O)O

Origin of Product

United States

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